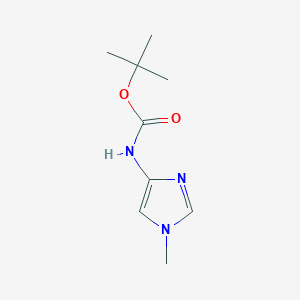

tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Another study reports the synthesis of a tert-butyl carbamate derivative as an intermediate of the natural product jaspine B, synthesized from L-Serine through several steps including esterification, Boc protection, and Corey-Fuchs reaction . Additionally, tert-butyl carbamate derivatives have been synthesized as intermediates for biotin and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers provide insights into the structural aspects of related compounds. For example, the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate a strong interaction between the sulfonyl group and the thiadiazole ring . The crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by X-ray diffraction, revealing a non-planar conformation and intermolecular hydrogen bonding10.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives is highlighted in several studies. N-tert-Butyl-1,2-diaminoethane, a related compound, reacts with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt and can form a hydroxyalkyl-substituted imidazolinium salt . The papers also describe various chemical transformations of tert-butyl carbamate derivatives, such as acylation, nucleophilic substitution, and reduction, which are important for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, but they do provide information on related compounds. For instance, the thermal analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by DSC and TGA, indicating its stability and decomposition pattern10. The solubility, melting points, and other physical properties can be inferred based on the functional groups present in the molecule and their interactions.

Aplicaciones Científicas De Investigación

Interplay of Strong and Weak Hydrogen Bonds

One of the key scientific applications of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate derivatives is in the study of hydrogen bonds. Das et al. (2016) synthesized two carbamate derivatives and analyzed their molecular environments using Hirshfeld surfaces and 2D fingerprint plots. The research highlighted how these molecules, connected through hydrogen bonds, can form motifs in structures with multiple molecules in the asymmetric unit, indicating their potential in crystallography and molecular design (Das et al., 2016).

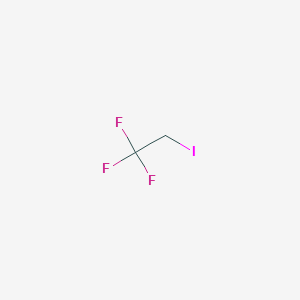

Synthesis and Antibacterial Activity

A study by Prasad (2021) explored the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, including tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate. This research is significant in developing new compounds with potential antibacterial activity, illustrating the compound's relevance in pharmaceutical chemistry (Prasad, 2021).

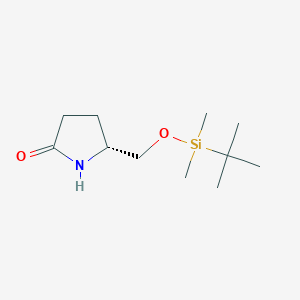

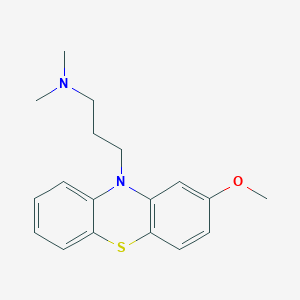

Role in Asymmetric Synthesis

Heier et al. (1996) used tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate in the asymmetric synthesis of a dopamine agonist. This study demonstrates the compound's utility in synthesizing complex molecules, particularly those relevant in treating neurological disorders like Parkinson's disease (Heier et al., 1996).

Catalysis and Polymerization Studies

In the field of catalysis and polymerization, Yankey et al. (2014) conducted a study involving tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate derivatives. They synthesized iron complexes and used them as pre-catalysts for the oligomerization and polymerization of ethylene. This research underscores the compound's potential in industrial chemistry and material science (Yankey et al., 2014).

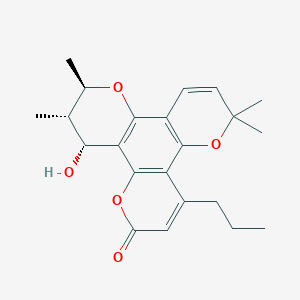

Synthesis of Spirocyclopropanated Analogues

Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a derivative of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, in the synthesis of spirocyclopropanated analogues of insecticides. This highlights the compound's role in synthesizing agriculturally important chemicals (Brackmann et al., 2005).

Propiedades

IUPAC Name |

tert-butyl N-(1-methylimidazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-12(4)6-10-7/h5-6H,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTWEANCDMUEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)